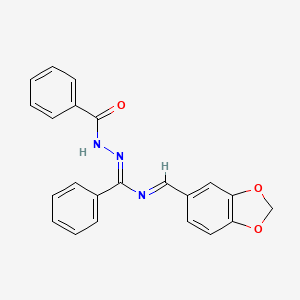
N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide, also known as BBA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BBA belongs to the class of hydrazone derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide can inhibit the proliferation and migration of cancer cells, induce cell cycle arrest and apoptosis, and inhibit angiogenesis and metastasis. N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide has also been shown to exhibit anti-inflammatory and anti-oxidant activities, as well as neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide in lab experiments is its potent anti-cancer activity against various types of cancer cells. N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide has also been shown to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide. One direction is to further investigate the mechanism of action of N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide and its potential targets in cancer cells. Another direction is to develop more efficient synthesis methods for N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide and its derivatives to improve its bioavailability and efficacy. Additionally, further studies are needed to evaluate the safety and efficacy of N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide in vivo and in clinical trials.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide can be synthesized through a multi-step process involving the condensation of 2-hydroxy-1,3-benzodioxole with benzoylhydrazine, followed by the reaction with benzaldehyde. The resulting product is then purified through recrystallization and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, prostate, and colon cancer cells. N-(1,3-benzodioxol-5-ylmethylene)-N'-benzoylbenzenecarbohydrazonamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis.
properties
IUPAC Name |
N-[(E)-[(1,3-benzodioxol-5-ylmethylideneamino)-phenylmethylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-22(18-9-5-2-6-10-18)25-24-21(17-7-3-1-4-8-17)23-14-16-11-12-19-20(13-16)28-15-27-19/h1-14H,15H2,(H,25,26)/b23-14?,24-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWWQVKIODBUEE-CROVDCIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC(=NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C=N/C(=N/NC(=O)C3=CC=CC=C3)/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


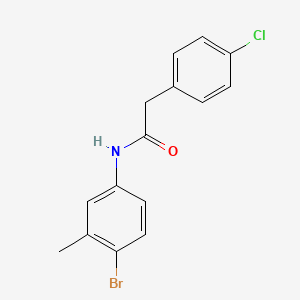
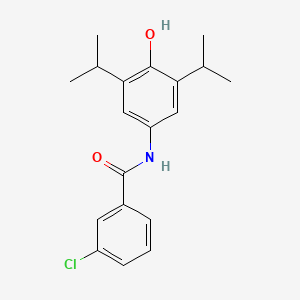
![3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5842315.png)
![N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5842327.png)
![4'-[({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5842329.png)
![N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5842341.png)
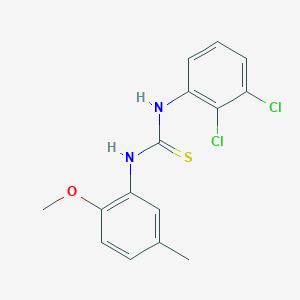
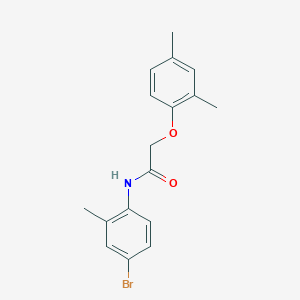
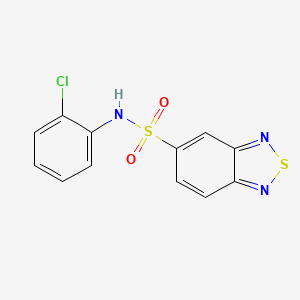
![3-benzyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5842372.png)
![2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B5842374.png)
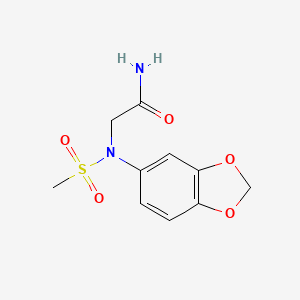
![N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5842388.png)